molecular formula C15H24 B1681110 Cyclohexane, 1-ethenyl-1-methyl-2,4-bis(1-methylethenyl)-, (1R,2R,4S)-rel- CAS No. 33880-83-0

Cyclohexane, 1-ethenyl-1-methyl-2,4-bis(1-methylethenyl)-, (1R,2R,4S)-rel-

Cat. No. B1681110
CAS RN: 33880-83-0
M. Wt: 204.35 g/mol
InChI Key: OPFTUNCRGUEPRZ-QLFBSQMISA-N
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Description

“Cyclohexane, 1-ethenyl-1-methyl-2,4-bis(1-methylethenyl)-, (1R,2R,4S)-rel-” is a chemical compound with the molecular formula C15H24 . It has a molecular weight of 204.3511 . This compound is also known by other names such as γ-Elemene and Elemene isomer .


Molecular Structure Analysis

The molecular structure of this compound can be represented by its InChI string: InChI=1S/C15H24/c1-7-15(6)9-8-13(11(2)3)10-14(15)12(4)5/h7,14H,1,4,8-10H2,2-3,5-6H3 . This structure can also be viewed as a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 252.1±35.0 °C and its predicted density is 0.862±0.06 g/cm3 .

Scientific Research Applications

Facile Synthesis Techniques

Symmetrical 1,1-bis(silyl)ethenes, closely related to the target compound, have been synthesized through a facile process involving ruthenium complex-catalyzed silylative coupling cyclization, demonstrating excellent selectivity and yield. This synthesis route offers a practical approach to creating cyclic carbosiloxanes, showcasing the versatility of cyclohexane derivatives in chemical synthesis (Pawluć et al., 2005).

Conversion to Valuable Monomers

Cyclohexane derivatives have been transformed into valuable monomers for the polymer industry. For instance, bis(2-hydroxyethylene terephthalate) (BHET), derived from the glycolysis of waste PET, has been efficiently converted into 1,4-cyclohexanedimethanol (CHDM) using catalytic hydrogenation, highlighting the importance of cyclohexane derivatives in recycling and sustainable materials production (Hou Danfeng et al., 2016).

Polymerization Applications

The ring-opening copolymerization of cyclohexene oxide with various anhydrides has been explored using metal salen chloride complexes, leading to poly(ester-co-ether)s with perfect alternating copolymer structures. This research underlines the potential of cyclohexane derivatives in developing new polymeric materials with tailored properties (E. H. Nejad et al., 2012).

Catalytic Oxidation Processes

Cyclohexene has been effectively oxidized to trans-1,2-cyclohexanediol using 1,2-bis[3,5-bis(trifluoromethyl)phenyl]diselane as a catalyst, showcasing a practical and eco-friendly method for producing important compounds under mild conditions. This study exemplifies the role of cyclohexane derivatives in catalytic oxidation processes (Lei Yu et al., 2014).

Environmental Applications

A study on cyclohexane and hexane degradation by Rhodococcus sp. EC1 highlights the potential of using cyclohexane-degrading organisms for environmental remediation. The organism demonstrated excellent degradation capabilities, suggesting applications in removing recalcitrant hydrocarbons from contaminated sites (Eun-Hee Lee & Kyung-Suk Cho, 2008).

Advanced Material Development

Research into the preparation and evaluation of mechano-electrical properties and chemical resistance of epoxy laminates of halogenated bisphenol-C resins, which include cyclohexane derivatives, indicates advancements in materials science. These studies provide insights into developing materials with specific mechanical, electrical, and chemical resistant properties (V. Kagathara & P. H. Parsania, 2001).

properties

IUPAC Name

1-ethenyl-1-methyl-2,4-bis(prop-1-en-2-yl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-7-15(6)9-8-13(11(2)3)10-14(15)12(4)5/h7,13-14H,1-2,4,8-10H2,3,5-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFTUNCRGUEPRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(C(C1)C(=C)C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801034870
Record name 1-Ethenyl-1-methyl-2,4-bis(1-methylethenyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801034870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexane, 1-ethenyl-1-methyl-2,4-bis(1-methylethenyl)-, (1R,2R,4S)-rel-

CAS RN

33880-83-0, 110823-68-2
Record name beta-Elemene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033880830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexane, 1-ethenyl-1-methyl-2,4-bis(1-methylethenyl)-, (1R,2R,4S)-rel-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Ethenyl-1-methyl-2,4-bis(1-methylethenyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801034870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1α,2β,4β)-1-methyl-2,4-bis(methylvinyl)-1-vinylcyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.997
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexane, 1-ethenyl-1-methyl-2,4-bis(1-methylethenyl)-, (1R,2R,4S)-rel-
Reactant of Route 2
Cyclohexane, 1-ethenyl-1-methyl-2,4-bis(1-methylethenyl)-, (1R,2R,4S)-rel-
Reactant of Route 3
Cyclohexane, 1-ethenyl-1-methyl-2,4-bis(1-methylethenyl)-, (1R,2R,4S)-rel-
Reactant of Route 4
Cyclohexane, 1-ethenyl-1-methyl-2,4-bis(1-methylethenyl)-, (1R,2R,4S)-rel-
Reactant of Route 5
Cyclohexane, 1-ethenyl-1-methyl-2,4-bis(1-methylethenyl)-, (1R,2R,4S)-rel-
Reactant of Route 6
Cyclohexane, 1-ethenyl-1-methyl-2,4-bis(1-methylethenyl)-, (1R,2R,4S)-rel-

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